molecular formula C16H16N2O4 B1670296 Desmedipham CAS No. 13684-56-5

Desmedipham

Cat. No.: B1670296
CAS No.: 13684-56-5
M. Wt: 300.31 g/mol
InChI Key: WZJZMXBKUWKXTQ-UHFFFAOYSA-N
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Description

Desmedipham is a selective, systemic post-emergence herbicide . It was introduced by Schering AG (later Aventis, now Bayer CropScience) in 1970 . It is mainly used in beet cultivation (especially against bent back amaranth / Amaranthus retroflexus) and in strawberry crops against weeds .


Synthesis Analysis

This compound has been analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-DAD for simultaneous determination in the pesticide formulation "Inter OF" . The analysis was performed on a LiChrospher 60 RP-select B analytical column .


Molecular Structure Analysis

The molecular formula of this compound is C16H16N2O4 . Its molecular weight is 300.31 . The IUPAC name for this compound is ethyl 3′-phenylcarbamoyloxycarbanilate or ethyl 3-phenylcarbamoyloxyphenylcarbamate .


Chemical Reactions Analysis

This compound is a carbamate ester . Carbamates are chemically similar to, but more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . This compound gave positive results in vitro for both gene mutation in mammalian cells and chromosomal aberrations .


Physical And Chemical Properties Analysis

This compound is a carbamate ester . Carbamates are chemically similar to, but more reactive than amides . Like amides, they form polymers such as polyurethane resins .

Scientific Research Applications

Weed Control in Agriculture

Desmedipham is primarily used as a herbicide in agricultural settings. It has been found effective in controlling broadleaf weeds in various crops.

  • Weed Control in Sunflowers : this compound was shown to control wild mustard and redroot pigweed more effectively than phenmedipham in sunflowers. It displayed synergistic effects with phenmedipham, although higher rates of this compound were linked to crop injury and height reduction in sunflowers (Anderson & Arnold, 1984).

  • Effects on Sugarbeet : In sugarbeets, this compound is used to control broadleaf weeds. However, it also affects the photosynthetic activity of sugarbeet plants, indicating a careful balance in application is needed to maximize weed control while minimizing crop damage (Prodoehl, Campbell, & Dexter, 1992).

  • Controlling Broad Weeds in Sugarbeet Fields : Research showed that this compound was significantly effective in controlling broad weeds in sugarbeet fields, especially against specific weed species such as Chenopodium album L., when applied in certain dosages (Zhou Yan-li, 2008).

  • Interactions with Other Herbicides : Studies have also looked at the interactions of this compound with other herbicides. For instance, it was found that tank-mixing this compound with diclofop resulted in decreased control of barnyardgrass in sugarbeets (Dortenzio & Norris, 1979).

Environmental and Plant Physiology Studies

This compound's impact extends beyond direct herbicidal applications, influencing environmental factors and plant physiology.

  • Influence on Photosynthesis : this compound decreases the maximum quantum efficiency of photosystem II in sugar beet and black nightshade, affecting the plants' photosynthetic apparatus (Abbaspoor & Streibig, 2007).

  • Interactions with Environmental Conditions : The efficacy of this compound in controlling weeds in crops like sugarbeets can be influenced by various environmental conditions such as light, temperature, and moisture (Bethlenfalvay & Norris, 1977).

Residue Analysis and Food Safety

Analyzing this compound residues in food products is essential for ensuring consumer safety.

  • Residue Analysis in Foods : A study developed a method for determining this compound residue in various foods including vegetables, fruits, and grains, highlighting the importance of monitoring pesticide residues for food safety (Zhou et al., 2021).

Mechanism of Action

Target of Action

Desmedipham primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .

Mode of Action

This compound is a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase .

Biochemical Pathways

This compound disrupts the CO2 fixation and the production of intermediary energy components-ATP and NADPH2, and inhibits the Hill reaction . This disruption affects the photosynthesis process, leading to downstream effects such as growth inhibition .

Pharmacokinetics

This compound has a low aqueous solubility and is semi-volatile . The primary degradation pathway for this compound is hydrolysis to ethyl-(3- hydroxyphenyl) carbamate (EHPC) and aniline, with further degradation by microbial processes to carbon dioxide .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of growth and photosynthesis in plants . This is achieved through its interaction with its primary target, Acetylcholinesterase, leading to the disruption of nerve signal transduction .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light intensity . For instance, the inhibition of growth and photosynthesis in sugarbeet treated with this compound was most severe between 25 and 30°C and decreased with higher or lower temperatures . High post-treatment light intensities caused greater inhibition of photosynthesis than low light intensities .

Safety and Hazards

Desmedipham can cause burns to skin and eyes . Inhalation of Asbestos dust may have a damaging effect on the lungs . Fire may produce irritating, corrosive, and/or toxic gases . Major adverse effects of this compound include suppressed body weight, hemolytic anemia, methemoglobinemia, and follicular cell hypertrophy in the thyroid .

Properties

IUPAC Name

[3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate
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InChI

InChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19)
Source PubChem
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InChI Key

WZJZMXBKUWKXTQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2
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Molecular Formula

C16H16N2O4
Record name DESMEDIPHAM
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DSSTOX Substance ID

DTXSID0034518
Record name Desmedipham
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Molecular Weight

300.31 g/mol
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Physical Description

Colorless to off-white solid; [Reference #1]
Record name Desmedipham
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CAS No.

13684-56-5
Record name DESMEDIPHAM
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Record name Desmedipham
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Desmedipham?

A1: this compound, a phenylcarbamate herbicide, acts primarily by inhibiting photosynthesis. [, ] Specifically, it disrupts the electron transport chain within Photosystem II (PSII) in chloroplasts. [] This disruption occurs as this compound binds to the QB-binding site, interfering with electron transfer between the primary and secondary quinones (QA and QB) within PSII. []

Q2: What are the downstream effects of this compound's inhibition of Photosystem II?

A2: By hindering electron transfer in PSII, this compound effectively blocks the conversion of light energy into chemical energy. This blockage halts the production of ATP and NADPH, essential molecules for plant metabolism. [, , ] Without these energy carriers, plant cells cannot carry out vital functions, leading to growth inhibition and eventual death. []

Q3: How does the chemical structure of this compound contribute to its herbicidal activity?

A3: The structure-activity relationship (SAR) of this compound and its analogs suggests that the carbamate moiety and the unsubstituted phenyl ring are crucial for its herbicidal activity. [] Modifications to these structural elements can drastically impact the compound's potency and selectivity. [] For example, replacing the ethyl group with a methyl group (as in Phenmedipham) leads to decreased activity against certain weeds and reduced injury to sugar beet crops. [, ]

Q4: What factors influence the effectiveness of this compound in controlling weeds?

A4: Several factors can influence this compound's efficacy, including:

  • Weed growth stage: this compound demonstrates greater efficacy when applied to weeds in their early growth stages, particularly the cotyledon stage. [, , , , ] Applications at later stages, when weeds are larger, generally result in reduced control. [, ]
  • Environmental conditions: Factors like temperature and moisture can affect this compound's activity. [] Studies indicate greater injury to sugar beets treated with this compound under higher temperatures, exceeding the recommended application limits. [] Additionally, moisture stress after treatment can reduce the growth-retarding effects of this compound compared to well-watered plants. []
  • Formulation and adjuvants: The formulation of this compound, including the use of adjuvants, can significantly impact its efficacy. [, , , , ] Combining this compound with adjuvants can enhance its penetration into plant tissues, potentially leading to increased weed control and reduced crop injury. [, , , , ]

Q5: What are the limitations of using this compound for weed control?

A5: Despite its effectiveness, this compound has limitations:

  • Narrow weed control spectrum: While effective against certain broadleaf weeds, this compound does not control all weed species, necessitating its use in combination with other herbicides for broader spectrum control. [, , , , ]
  • Crop injury potential: this compound can cause injury to sugar beet, particularly at higher rates and under certain environmental conditions. [, , , , , ] Careful attention to application timing, rate, and environmental factors is crucial to minimize crop damage.
  • Resistance development: Like many herbicides, repeated use of this compound can lead to the development of resistant weed populations. [, ] To combat this, integrated weed management practices, including crop rotation and the use of herbicides with different modes of action, are essential. [, ]

Q6: What are the future directions for research on this compound?

A6: Future research on this compound could focus on:

  • Developing more selective formulations and application strategies: This could involve exploring new adjuvants or developing precision application techniques to maximize weed control while minimizing crop injury. [, ]
  • Understanding and mitigating resistance mechanisms: Further research into the mechanisms of this compound resistance can help develop strategies to prevent or delay its occurrence. []
  • Investigating potential non-target effects: While this compound is generally considered safe for the environment, further research could assess any potential impacts on non-target organisms. []

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